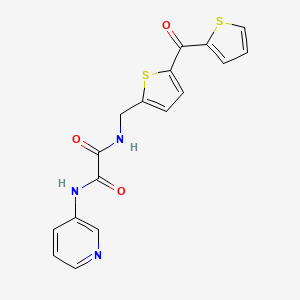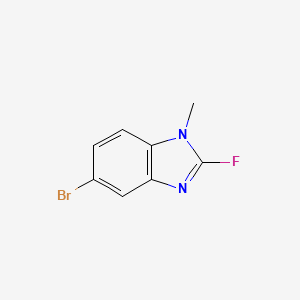
5-Bromo-2-fluoro-1-methylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-fluoro-1-methylbenzimidazole is a chemical compound that has gained widespread attention in the scientific community . It belongs to the class of benzimidazoles, which are key heterocycles in therapeutic chemistry . Benzimidazoles and their derivatives have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including this compound, is a topic of ongoing research . For instance, benzimidazole derivatives have been synthesized under solvothermal conditions . In another study, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors was prepared effectively in six steps .Molecular Structure Analysis
The molecular formula of this compound is C8H6BrFN2. The structure of benzimidazole compounds, including this one, has been the subject of quantum theoretical studies that predict the structure of the compounds with inhibition properties .Chemical Reactions Analysis
Benzimidazole derivatives, including this compound, act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one . They have been used as corrosion inhibitors for steels, pure metals, and alloys .Aplicaciones Científicas De Investigación
Synthesis Methodologies and Chemical Properties
Telescoping Process in Drug Discovery Synthesis : Nishimura and Saitoh (2016) introduced a telescoping process that improved the synthesis of key intermediates in drug discovery, significantly enhancing yield and purity while reducing isolation processes. This methodological advancement contributed to the quick supply of crucial compounds to medicinal laboratories (Nishimura & Saitoh, 2016).
Novel Fluorosulfonylation Reagent : Leng and Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, demonstrating its application for the regioselective synthesis of 5-sulfonylfluoro isoxazoles. This work enriches the toolbox for synthesizing functionally diverse molecules (Leng & Qin, 2018).
Biological Activities
Antimycobacterial Agents : Klimešová et al. (2002) synthesized and evaluated 2-alkylsulfanyl derivatives of 5-methylbenzimidazole for antimycobacterial activity, finding significant activity against Mycobacterium tuberculosis and nontuberculous mycobacteria, including strains of Mycobacterium kansasii (Klimešová et al., 2002).
Antioxidant, Antitumor, and Antimicrobial Activities : Paulrasu et al. (2014) synthesized 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides, demonstrating potent antioxidant, antitumor, and antimicrobial activities. The study highlighted the structure-activity relationship, suggesting promising leads for the development of potent anti-tumor and anti-microbial agents (Paulrasu et al., 2014).
Material Science and Other Applications
Ferroelectricity and Antiferroelectricity in Benzimidazoles : Horiuchi et al. (2012) discovered that chains of amphoteric molecules like benzimidazoles can be bistable in electric polarity and electrically switchable in the crystalline state through proton tautomerization, demonstrating potential for lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Corrosion Inhibitors : Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole and its derivatives, including their potential activity as corrosion inhibitors for mild steel in acidic environments. The study provides insights into the molecular properties that contribute to their effectiveness as corrosion inhibitors (Obot & Obi-Egbedi, 2010).
Mecanismo De Acción
Target of Action
For instance, they have been reported as corrosion inhibitors for steels and pure metals . They are also used in the synthesis of a family of promising SGLT2 inhibitors .
Mode of Action
For instance, in the context of corrosion inhibition, benzimidazoles act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . In the context of pharmaceutical applications, benzimidazoles are key components in the synthesis of SGLT2 inhibitors .
Biochemical Pathways
For instance, they are involved in the synthesis of SGLT2 inhibitors, which play a crucial role in glucose homeostasis .
Result of Action
For instance, they can inhibit corrosion by forming a protective film on the metal surface . In the context of pharmaceutical applications, they are involved in the synthesis of SGLT2 inhibitors, which can help in the management of diabetes .
Análisis Bioquímico
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazoles have been reported to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazoles are known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzimidazoles are known to have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes or cofactors .
Transport and Distribution
Benzimidazoles are known to interact with various transporters or binding proteins .
Subcellular Localization
Benzimidazoles are known to be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
5-bromo-2-fluoro-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCPDDWBKHVZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

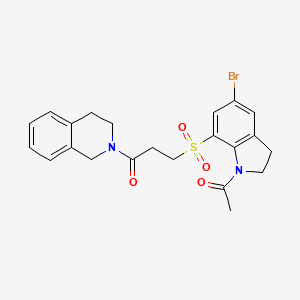


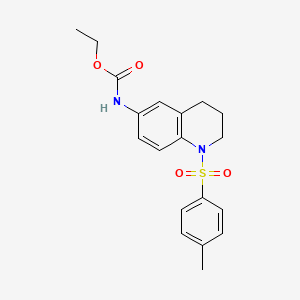
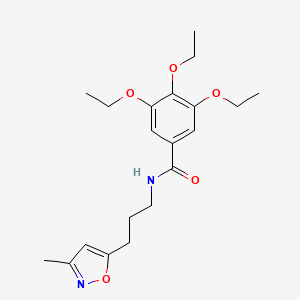

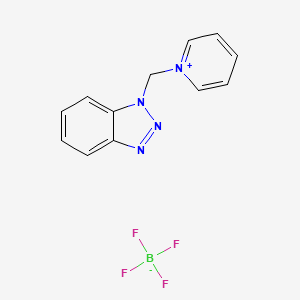


![3-(3-Methylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2816728.png)

![2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2816731.png)
